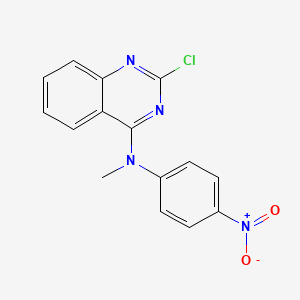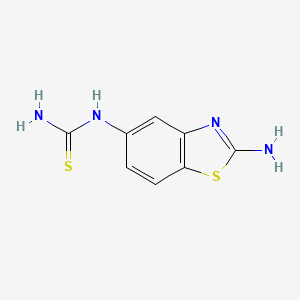
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with 4-nitrobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group of 4-nitrobenzylamine attacks the chloro group of 2-chloroquinazoline, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, thiols, alkoxides, bases like potassium carbonate, solvents like DMF.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.
Major Products Formed
Reduction: Formation of (2-Chloro-quinazolin-4-yl)-(4-amino-phenyl)-methyl-amine.
Substitution: Formation of various substituted quinazoline derivatives.
Coupling: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound may inhibit bacterial enzymes or interfere with cell wall synthesis. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
- (2-Chloro-quinazolin-4-yl)-(4-dimethylaminophenyl)-methylamine
- (2-Chloro-quinazolin-4-yl)-propylamine
Uniqueness
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine is unique due to the presence of both a chloro and a nitro group, which confer distinct chemical reactivity and biological activity. The nitro group, in particular, is known for its electron-withdrawing properties, which can influence the compound’s interaction with biological targets and its overall stability.
Properties
CAS No. |
827030-36-4 |
|---|---|
Molecular Formula |
C15H11ClN4O2 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C15H11ClN4O2/c1-19(10-6-8-11(9-7-10)20(21)22)14-12-4-2-3-5-13(12)17-15(16)18-14/h2-9H,1H3 |
InChI Key |
WXELIIFXJNHKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(4-methylphenyl)formamido]propanoic acid](/img/structure/B8755604.png)

![Ethanone, 1-[5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B8755607.png)






![1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol](/img/structure/B8755654.png)



